molecular formula C20H26N2O3S2 B5253373 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6485-23-0

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5253373
CAS No.: 6485-23-0
M. Wt: 406.6 g/mol
InChI Key: GZBBSZLVEAPNBB-UHFFFAOYSA-N
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Description

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a sulfanyl group, a methylsulfonyl group, and various aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfanyl and methylsulfonyl intermediates, followed by their coupling with the glycinamide backbone under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.

    Substitution: The aromatic rings and the glycinamide backbone can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The sulfanyl and methylsulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its complex structure allows for a broader range of applications and interactions with various molecular targets.

Properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-16-7-9-18(10-8-16)15-26-12-11-21-20(23)14-22(27(3,24)25)19-6-4-5-17(2)13-19/h4-10,13H,11-12,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBBSZLVEAPNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367803
Record name STK073505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-23-0
Record name STK073505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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